molecular formula C6H10OS B7968704 2-METHYLTHIAN-4-ONE CAS No. 38486-20-3

2-METHYLTHIAN-4-ONE

Cat. No.: B7968704
CAS No.: 38486-20-3
M. Wt: 130.21 g/mol
InChI Key: GAIBIKWROUJKND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-METHYLTHIAN-4-ONE is a sulfur-containing heterocyclic compound It is a derivative of thiopyran, characterized by the presence of a sulfur atom in the ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYLTHIAN-4-ONE typically involves the intramolecular Dieckmann condensation of 3,3’-thiodipropanoates. This reaction is carried out in the presence of sodium methoxide or sodium hydride, leading to the formation of 3-(alkoxycarbonyl)-4-oxotetrahydrothiopyrans. These intermediates are then hydrolyzed and decarboxylated by heating in sulfuric acid .

Another method involves the double addition of hydrogen sulfide or sodium sulfide to divinyl ketones. This reaction is performed in a medium of tert-butyl methyl ether with tricaprylmethylammonium chloride and potassium hydrogen phosphate, resulting in the stereoselective formation of 2,6-diaryltetrahydro-4H-thiopyran-4-ones .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-METHYLTHIAN-4-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-METHYLTHIAN-4-ONE involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It participates in cycloaddition reactions, forming heterocyclic compounds through the interaction of its enol form with imines or other electrophiles .

Comparison with Similar Compounds

2-METHYLTHIAN-4-ONE is unique compared to other similar compounds due to its sulfur-containing ring structure. Similar compounds include:

These comparisons highlight the distinct chemical properties and reactivity of this compound, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-methylthian-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10OS/c1-5-4-6(7)2-3-8-5/h5H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAIBIKWROUJKND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)CCS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80484086
Record name 4H-Thiopyran-4-one, tetrahydro-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80484086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38486-20-3
Record name 4H-Thiopyran-4-one, tetrahydro-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80484086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.